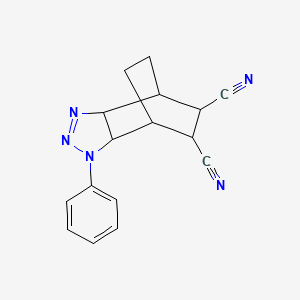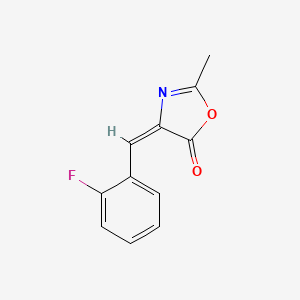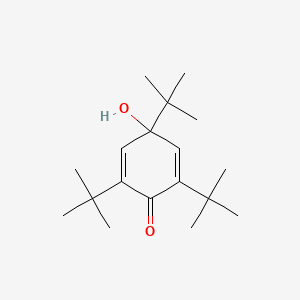
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy-: is a chemical compound characterized by the presence of three tert-butyl groups and a hydroxyl group attached to a cyclohexadienone ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadienone and tert-butyl alcohol.
Reaction Conditions: The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Catalysts: Employing efficient catalysts to ensure high yield and purity.
Purification: Implementing purification techniques such as distillation and crystallization to obtain the final product.
化学反应分析
Types of Reactions
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Formation of 2,5-cyclohexadien-1-one derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexadienone compounds.
科学研究应用
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate various biochemical pathways, including oxidative stress and signal transduction pathways.
Effects: The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-methyl-: Similar structure but with a methyl group instead of a hydroxyl group.
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-methoxy-: Contains a methoxy group instead of a hydroxyl group.
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-(4-methylphenoxy)-: Features a phenoxy group in place of the hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- imparts unique chemical properties, such as increased reactivity and the ability to form hydrogen bonds, distinguishing it from its analogs.
属性
CAS 编号 |
4971-61-3 |
|---|---|
分子式 |
C18H30O2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
2,4,6-tritert-butyl-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H30O2/c1-15(2,3)12-10-18(20,17(7,8)9)11-13(14(12)19)16(4,5)6/h10-11,20H,1-9H3 |
InChI 键 |
WMRAVYBVFIBGHB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


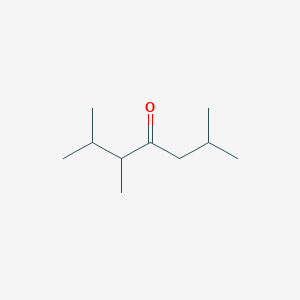

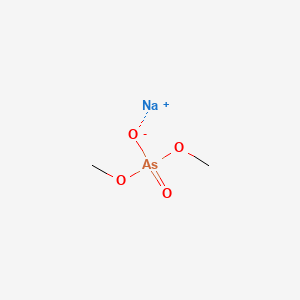

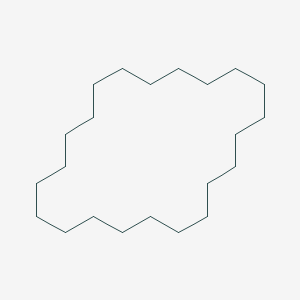
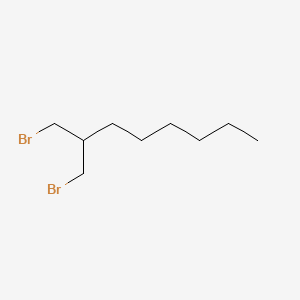
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
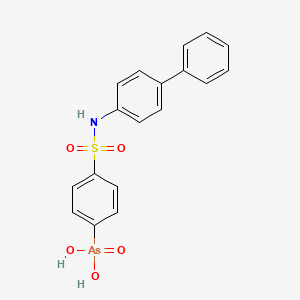
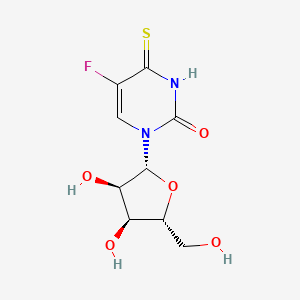
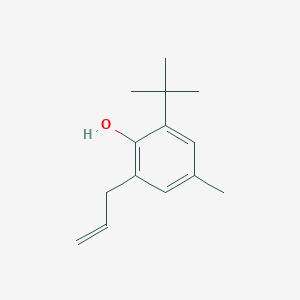
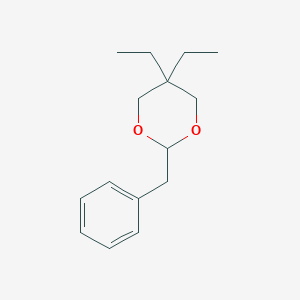
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
